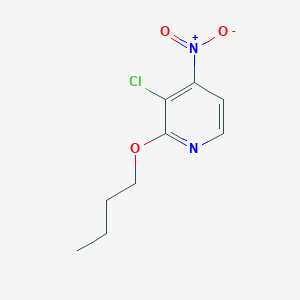

2-Butoxy-3-chloro-4-nitropyridine

Description

2-Butoxy-3-chloro-4-nitropyridine is a substituted pyridine derivative characterized by a nitro group at the 4-position, a chlorine atom at the 3-position, and a butoxy substituent at the 2-position. This compound belongs to a class of heterocyclic aromatic molecules with applications in pharmaceutical intermediates, agrochemical synthesis, and materials science. Its reactivity is influenced by the electron-withdrawing nitro and chloro groups, which modulate the electronic environment of the pyridine ring, while the butoxy group contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

2-butoxy-3-chloro-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-2-3-6-15-9-8(10)7(12(13)14)4-5-11-9/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNBVJKBCHVBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=CC(=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-3-chloro-4-nitropyridine typically involves the nitration of 2-butoxy-3-chloropyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-chloro-4-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Pyridines: Nucleophilic substitution leads to various substituted pyridines depending on the nucleophile used.

Oxidized Products: Oxidation of the butoxy group results in aldehydes or carboxylic acids.

Scientific Research Applications

2-Butoxy-3-chloro-4-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butoxy-3-chloro-4-nitropyridine depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with biological targets, such as enzymes and receptors, thereby exerting their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. 2-(4-Methoxyphenoxy)-3-nitropyridine (Compound A)

- Structure: Features a 3-nitro group and a 2-(4-methoxyphenoxy) substituent.

- In contrast, 2-butoxy-3-chloro-4-nitropyridine lacks extended aromatic systems but has higher lipophilicity due to the butoxy chain.

- Reactivity : The nitro group at the 3-position in Compound A enhances electrophilic substitution at the 4-position, whereas the 4-nitro group in the target compound may direct reactions to the 2- or 5-positions .

b. 2-Bromo-4-methyl-5-nitropyridine (Compound B)

- Structure : Contains a bromine atom at the 2-position, a methyl group at 4, and a nitro group at 3.

- Key Differences :

c. 3-Bromo-2-chloro-5-methylpyridine (Compound C)

- Structure : Substituted with bromine (3-position), chlorine (2-position), and methyl (5-position).

- Key Differences :

- The absence of a nitro group in Compound C reduces its electrophilicity compared to this compound.

- Methyl and halogen substituents in Compound C favor applications in Suzuki-Miyaura coupling reactions, whereas the nitro group in the target compound may facilitate reduction or nucleophilic aromatic substitution .

Physicochemical Properties

Challenges in Comparative Studies

- Data Limitations : Direct experimental data (e.g., crystallography, spectroscopy) for this compound are scarce, requiring extrapolation from analogues.

- Positional Isomerism: Minor changes in substituent positions (e.g., nitro at 4 vs. 5) significantly alter reactivity and intermolecular interactions, complicating predictions .

Biological Activity

2-Butoxy-3-chloro-4-nitropyridine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C10H12ClN2O3 and features a pyridine ring substituted with butoxy, chloro, and nitro groups. The presence of these functional groups influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxicity of various compounds on MCF-7 cells, this compound demonstrated an IC50 value of approximately 15 µM. This suggests a moderate level of potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell division and survival pathways in cancer cells.

- Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic markers.

- Cell Cycle Arrest : Flow cytometry analyses suggest that this compound induces G1 phase arrest in treated cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents at the pyridine ring have been shown to significantly affect both antimicrobial and anticancer activities.

Key Findings:

- The presence of the nitro group is essential for maintaining antimicrobial activity.

- Substituents on the butoxy chain can modulate lipophilicity, influencing cellular uptake and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.